3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide
Overview
Description
3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H10ClN3O. It is a derivative of benzohydrazide, characterized by the presence of a chloro group, a cyanophenyl group, and a methylidene linkage.
Preparation Methods
The synthesis of 3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Chemical Reactions Analysis
3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide: Similar structure but with a different position of the chloro group.
3-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a methoxy group instead of a cyanophenyl group.
3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide: Similar structure but with a nitro group instead of a cyanophenyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups .
Properties
IUPAC Name |
3-chloro-N-[(E)-(4-cyanophenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-14-3-1-2-13(8-14)15(20)19-18-10-12-6-4-11(9-17)5-7-12/h1-8,10H,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBZYYTJHWWGU-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416334 | |
Record name | AC1NSDBQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5319-45-9 | |
Record name | AC1NSDBQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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